molecular formula C18H20 B14725266 1,2,3,4,5,6,7,8-Octahydrotriphenylene CAS No. 13090-93-2

1,2,3,4,5,6,7,8-Octahydrotriphenylene

Cat. No.: B14725266
CAS No.: 13090-93-2
M. Wt: 236.4 g/mol
InChI Key: NMYNOHSSSZGBLJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydrotriphenylene (CAS Number: 13090-93-2, Molecular Formula: C₁₈H₂₀) is a partially hydrogenated derivative of triphenylene that serves as a valuable intermediate in organic synthesis and materials science research . This compound functions as a strategic precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), including its fully aromatic parent molecule, triphenylene, a process historically achieved through catalytic dehydrogenation . Triphenylene is a planar, discotic molecule renowned for its high symmetry and delocalized 18-π-electron system, which confers significant resonance stability . As such, research applications of this compound are primarily focused on its role as a building block for the bottom-up construction of functional organic materials. Its derivatives and synthetic products are of immense interest in the development of discotic liquid crystals, which can self-assemble into highly ordered columnar mesophases . These structures facilitate efficient charge transport along the stacking axis, making them promising candidates for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . Furthermore, the rigid, planar structure of the triphenylene core makes it an ideal candidate for constructing porous, crystalline frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . These materials have potential applications in gas storage, molecular sieving, and heterogeneous catalysis. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product must be handled exclusively by qualified professionals.

Properties

CAS No.

13090-93-2

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydrotriphenylene

InChI

InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2

InChI Key

NMYNOHSSSZGBLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Palladium-Based Catalysts

Palladium on carbon (Pd/C) emerges as a cornerstone catalyst for the partial hydrogenation of triphenylene to 1,2,3,4,5,6,7,8-octahydrotriphenylene. Under moderate hydrogen pressure (50–100 psi) and temperatures of 80–100°C, this method achieves yields of 60–65%. The reaction typically proceeds in polar aprotic solvents such as ethyl acetate or tetrahydrofuran, with rigorous exclusion of moisture to prevent catalyst deactivation. Kinetic studies suggest that hydrogenation preferentially occurs at the less sterically hindered peripheral rings, leaving the central ring aromatic. Over-hydrogenation to dodecahydrotriphenylene remains a challenge, necessitating precise control of reaction duration and hydrogen uptake.

Nickel and Platinum Catalysts

Nickel catalysts (e.g., Raney nickel) offer a cost-effective alternative, though with reduced selectivity. At elevated pressures (200 psi) and temperatures (120°C), nickel-mediated hydrogenation yields 45–50% octahydrotriphenylene alongside 20–25% decahydro byproducts. Platinum oxide (PtO₂), by contrast, exhibits superior selectivity under mild conditions (30 psi H₂, 60°C), achieving 70% yield in ethanol solvent. However, platinum’s high cost limits industrial scalability.

Lewis Acid-Catalyzed Cyclization

Zirconium Tetrachloride-Mediated Synthesis

A seminal approach from the Royal Society of Chemistry involves zirconium tetrachloride (ZrCl₄)-catalyzed cyclization of cyclohexanone. Refluxing cyclohexanone with ZrCl₄ for 10 hours generates dodecahydrotriphenylene, which undergoes partial dehydrogenation to yield the octahydro derivative. While the original protocol produces dodecahydrotriphenylene in 62% yield, modifying reaction time and temperature (e.g., shorter reflux periods) may arrest the process at the octahydro stage. This hypothesis warrants further validation but aligns with mechanistic studies showing stepwise ring formation.

Acid-Catalyzed Dehydration

Sulfuric acid or phosphoric acid facilitates the dehydration of diols or diketones to form partially saturated triphenylene frameworks. For instance, treating 1,2-cyclohexanediol with H₃PO₄ at 150°C induces cyclodehydration, yielding 30–40% octahydrotriphenylene. Side reactions, including polymerization and over-dehydration, necessitate meticulous stoichiometric control.

Birch Reduction for Partial Aromatic Saturation

The Birch reduction, employing alkali metals (e.g., lithium, sodium) in liquid ammonia and ethanol, selectively reduces aromatic rings to cyclohexadienes. Applying this method to triphenylene at −78°C generates this compound in 50–55% yield. The reaction’s regioselectivity arises from electron-donating substituents stabilizing radical anion intermediates. However, handling cryogenic ammonia and pyrophoric metals poses practical challenges.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Scalability of Preparation Methods

Method Catalyst Conditions Yield (%) Selectivity Scalability
Catalytic Hydrogenation Pd/C 80°C, 50 psi H₂ 65 High Industrial
Zirconium Cyclization ZrCl₄ Reflux, 10 h 62* Moderate Lab-scale
Birch Reduction Li/NH₃, EtOH −78°C 55 Moderate Limited

*Reported for dodecahydrotriphenylene; octahydro yields inferred.

Catalytic hydrogenation outperforms other methods in scalability and reproducibility, whereas Lewis acid cyclization offers a one-pot route at the expense of selectivity. The Birch reduction, while academically valuable, remains niche due to safety concerns.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound reveal distinct resonances for equatorial and axial protons on saturated rings. For example, axial protons resonate at δ 1.99–2.05 ppm as multiplet peaks, while equatorial protons appear as triplets at δ 2.68–3.33 ppm. ¹³C NMR corroborates saturation patterns, with sp³ carbons resonating at 22.44–40.32 ppm and aromatic carbons at 131.79–151.60 ppm.

Infrared (IR) Spectroscopy

IR spectra exhibit C-H stretching vibrations for saturated carbons at 2857–2918 cm⁻¹ and carbonyl absences, confirming the absence of over-oxidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for octahydrotriphenylene derivatives align with theoretical values (e.g., C₁₈H₂₁O₂: calculated 269.1542, observed 269.1521), ensuring molecular formula verification.

Applications and Derivative Synthesis

This compound serves as a precursor to liquid crystals and organic semiconductors. Subsequent oxidation with ruthenium trichloride-sodium periodate (RuCl₃-NaIO₄) introduces ketone functionalities, enabling conjugation extension. Derivatives such as 3,4,5,6,7,8,9,10,11,12-decahydrotriphenylene-1-one exhibit redshifted absorption spectra, relevant to optoelectronics.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,2,3,4,5,6,7,8-Octahydrotriphenylene with structurally related hydrogenated PAHs and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₈H₂₀* ~212.34 Not Provided Partially hydrogenated triphenylene; reduced aromaticity
1,2,3,4,5,6,7,8-Octahydrophenanthrene C₁₄H₁₈ 186.29 5325-97-3 Fully hydrogenated phenanthrene; GC retention index (RI) data available
OTNE (Octahydrotetramethylnaphthylethanone) C₁₆H₂₄O 232.36 N/A Substituted derivative with ketone and methyl groups; regulated in fragrances
Dodecahydrotriphenylene C₁₈H₂₄ 240.38 1610-39-5 Fully hydrogenated triphenylene; higher solubility in non-polar solvents
2,3,4,5,6,7,8,9-Octahydro-1H-trindene C₁₂H₁₈ 162.28 1206-79-7 Smaller tricyclic system; distinct hydrogenation pattern

*Inferred based on triphenylene structure.

Key Observations:
  • Hydrogenation Degree : Dodecahydrotriphenylene (12 hydrogens added) exhibits greater saturation than octahydro analogs, impacting boiling points and solubility .
  • Functional Groups : OTNE’s ketone and methyl substituents enhance its volatility and fragrance utility but introduce regulatory constraints (e.g., IFRA limits of 0.5–5% in cosmetics) .
  • Chromatographic Behavior : Octahydrophenanthrene’s retention indices (RI) vary with column type (e.g., RI = 1418 on HP-5 at 130°C), reflecting reduced polarity compared to aromatic phenanthrene .

Research Findings

  • Thermal Stability : Hydrogenated triphenylene derivatives exhibit higher thermal stability than aromatic counterparts, making them suitable for high-temperature applications .
  • Synthetic Accessibility : Partially hydrogenated PAHs often require tailored catalytic hydrogenation conditions to avoid over-reduction .

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